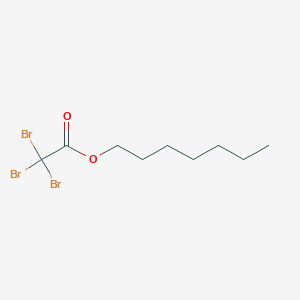

Heptyl tribromoacetate

Description

Heptyl tribromoacetate is a halogenated ester with the molecular formula C₉H₁₅Br₃O₂ and a molar mass of 392.93 g/mol. For instance, allyl tribromoacetate is synthesized via esterification of allyl alcohol with tribromoacetyl bromide . Similarly, this compound likely involves the reaction of heptanol with tribromoacetyl bromide under controlled conditions.

This compound’s longer alkyl chain may enhance hydrophobicity and thermal stability compared to shorter-chain analogs, making it suitable for specialized applications in polymer chemistry or coatings.

Properties

CAS No. |

90146-92-2 |

|---|---|

Molecular Formula |

C9H15Br3O2 |

Molecular Weight |

394.93 g/mol |

IUPAC Name |

heptyl 2,2,2-tribromoacetate |

InChI |

InChI=1S/C9H15Br3O2/c1-2-3-4-5-6-7-14-8(13)9(10,11)12/h2-7H2,1H3 |

InChI Key |

VQOUSLJYCMGUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl tribromoacetate can be synthesized through the esterification of heptanol with tribromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis has also been explored to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Heptyl tribromoacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different products.

Reduction Reactions: The compound can be reduced to form heptyl acetate by removing the bromine atoms.

Hydrolysis: this compound can be hydrolyzed in the presence of water and a base to yield heptanol and tribromoacetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in an aqueous medium.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: The hydrolysis reaction is carried out under basic conditions using sodium hydroxide or potassium hydroxide.

Major Products Formed

Substitution Reactions: Products include heptyl acetate and various substituted acetates.

Reduction Reactions: The major product is heptyl acetate.

Hydrolysis: The products are heptanol and tribromoacetic acid.

Scientific Research Applications

Heptyl tribromoacetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the tribromoacetate moiety into various compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds

Mechanism of Action

The mechanism of action of heptyl tribromoacetate involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of three bromine atoms makes it highly reactive towards nucleophilic substitution reactions. The ester functional group allows it to participate in esterification and hydrolysis reactions. The molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of heptyl tribromoacetate with its analogs:

*Inferred from alkyl chain trends and evidence data.

Key Observations :

- Alkyl Chain Impact: Longer chains (e.g., heptyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents but improving compatibility with nonpolar matrices. Shorter chains (e.g., ethyl) enhance volatility and reaction rates due to reduced steric hindrance.

- Thermal Behavior : Cyclotriphosphazene derivatives with heptyl substituents exhibit mesogenic phases (smectic C and nematic), suggesting that this compound may influence phase behavior in polymers or liquid crystals .

Research Findings and Industrial Relevance

- Yield Comparisons : Ethyl tribromoacetate-based methods achieve yields similar to trichloroacetamide or hexabromoacetone systems, highlighting its efficiency despite lower halogen content .

- Mesogenic Behavior : Heptyl-substituted cyclotriphosphazenes form smectic C phases, suggesting that this compound derivatives could stabilize liquid crystalline phases in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.